IDO1 Inhibition Potency of 2-(2-Thienyl)-1H-indole-3-carbonitrile: A Comparative Analysis
BindingDB records indicate that 2-(2-thienyl)-1H-indole-3-carbonitrile (CHEMBL4218193) demonstrates potent inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 value of 5 nM, measured in IFN-gamma stimulated human HeLa cells by quantifying kynurenine production [1]. In contrast, a structurally distinct indole-3-carbonitrile derivative (CHEMBL3628599) exhibits markedly weaker IDO1 inhibition with an IC50 of 640 nM under recombinant enzyme assay conditions [2].
| Evidence Dimension | IDO1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 nM (CHEMBL4218193) |
| Comparator Or Baseline | IC50 = 640 nM for indole-3-carbonitrile derivative CHEMBL3628599; IC50 > 80,000 nM for 1H-indole-3-carbonitrile (CHEMBL46724) against mouse TDO [3] |
| Quantified Difference | Approximately 128-fold greater potency than comparator CHEMBL3628599; >16,000-fold selectivity over mouse TDO |
| Conditions | IDO1 inhibition: IFN-gamma stimulated human HeLa cells; TDO inhibition: mouse P815B cells |
Why This Matters
This 5 nM IC50 value enables procurement decisions for IDO1-focused research programs where high-potency inhibition of cellular kynurenine production is required, while the compound's >16,000-fold selectivity over mouse TDO (IC50 > 80,000 nM) [3] provides a quantifiable selectivity window absent in many in-class alternatives.
- [1] BindingDB. (2020). BDBM50454792 (CHEMBL4218193) – 2-(2-Thienyl)-1H-indole-3-carbonitrile IDO1 inhibition data. Binding Database. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50454792 View Source
- [2] BindingDB. (n.d.). BDBM50127174 (CHEMBL3628599) – Indole-3-carbonitrile derivative IDO1 and TDO inhibition data. Binding Database. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50127174 View Source
- [3] BindingDB. (n.d.). BDBM50127708 (CHEMBL46724) – 1H-Indole-3-carbonitrile TDO inhibition data. Binding Database. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50127708 View Source
